

Biological Activity of Piperidine Sulfonamide Derivatives

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Compound of Interest

Compound Name: *N-Methyl-4-piperidin-4-yl-benzenesulfonamide*

CAS No.: 119737-34-7

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Executive Summary

The piperidine sulfonamide scaffold represents a privileged structure in medicinal chemistry, characterized by its ability to modulate diverse biological targets ranging from metalloenzymes to viral coat proteins. This guide analyzes the pharmacophore's versatility, focusing on its critical role in Carbonic Anhydrase (CA) inhibition, Matrix Metalloproteinase (MMP) regulation, and VEGFR-2 mediated angiogenesis suppression. By synthesizing recent Structure-Activity Relationship (SAR) data, this document provides a roadmap for optimizing this scaffold for oncology and antimicrobial applications.

The Piperidine Sulfonamide Scaffold: Chemical Rationale

The synergy between the piperidine ring and the sulfonamide moiety creates a robust pharmacophore. The sulfonamide group (

) acts as a classic bioisostere for carboxylic acids and serves as a primary zinc-binding group (ZBG) in metalloenzymes. The piperidine ring provides a semi-rigid linker that directs substituents into specific hydrophobic pockets (S1' or S2 subsites) of target enzymes, enhancing selectivity and oral bioavailability compared to flexible linear chains.

Core Structural Advantages

- **Zinc Chelation:** The sulfonamide nitrogen (often deprotonated) coordinates directly with the catalytic zinc ion in enzymes like CAs and MMPs.
- **Solubility & Permeability:** The piperidine nitrogen allows for salt formation, improving water solubility, while the lipophilic ring enhances membrane permeability.
- **Tail Approach:** The N1 or C4 position of the piperidine allows for the attachment of "tails" to probe the exterior active site clefts, crucial for isoform selectivity (e.g., hCA IX vs. hCA II).

Therapeutic Applications & Mechanisms[1][2][3][4][5]

Carbonic Anhydrase (CA) Inhibition

The most well-characterized activity of piperidine sulfonamides is the inhibition of human Carbonic Anhydrases (hCAs), specifically the tumor-associated isoforms hCA IX and hCA XII. [1][2]

- **Mechanism:** These isoforms are overexpressed in hypoxic tumors (regulated by HIF-1). They catalyze the hydration of extracellular CO₂ to bicarbonate and protons (H⁺). The protons acidify the extracellular tumor microenvironment (promoting metastasis), while bicarbonate is transported intracellularly to maintain a neutral pH for cell survival.
- **SAR Insight:** 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have shown IC₅₀ values in the sub-nanomolar range. The "tail" attached to the piperidine nitrogen interacts with hydrophilic residues (e.g., Gln92) or hydrophobic pockets (Phe131) distinct to specific

isoforms, granting selectivity over the ubiquitous cytosolic hCA I and II.

Matrix Metalloproteinase (MMP) Inhibition

Derivatives incorporating a hydroxamic acid moiety alongside the piperidine sulfone core function as potent MMP inhibitors.

- Target: MMP-2, MMP-9, and MMP-13 (Gelatinases and Collagenases).
- Selectivity: A critical challenge in MMP inhibition is sparing MMP-1 (collagenase-1) to prevent musculoskeletal side effects.

-Piperidine sulfone hydroxamates (e.g., SC-276) utilize the piperidine ring to sterically clash with the S1' pocket of MMP-1, while fitting perfectly into the deeper S1' pockets of MMP-2/9.

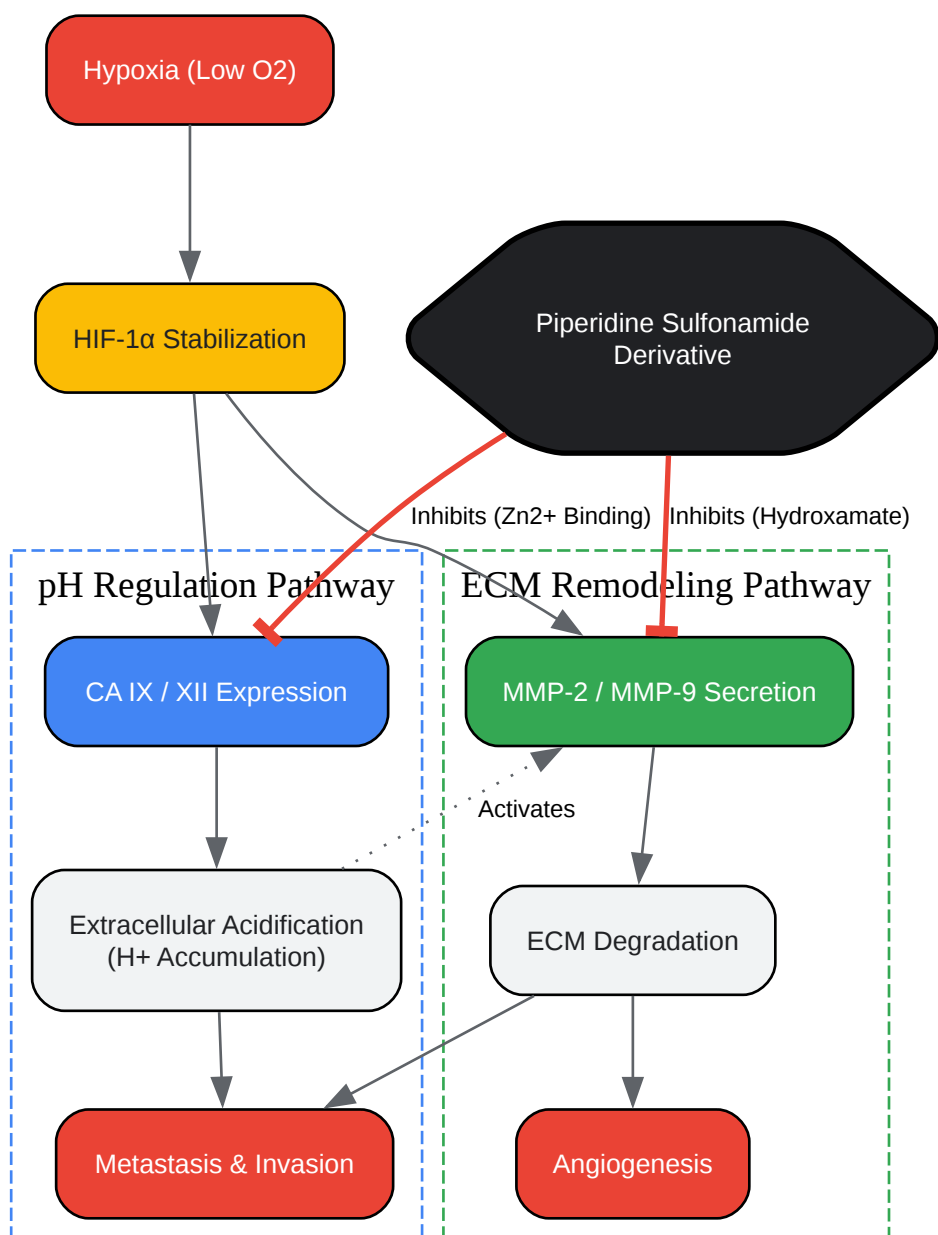
- Therapeutic Outcome: Inhibition prevents the degradation of the extracellular matrix (ECM), thereby blocking tumor invasion and angiogenesis.

Anticancer: VEGFR-2 and PKM2 Modulation

Recent studies identify piperidine sulfonamides as VEGFR-2 inhibitors, blocking angiogenesis directly by occupying the ATP-binding hinge region of the kinase. Additionally, specific derivatives act as PKM2 activators (Pyruvate Kinase M2), forcing the enzyme into a tetrameric state which shifts cancer metabolism from the Warburg effect (glycolysis) back to oxidative phosphorylation, inducing apoptosis.

Visualizing the Mechanism: Tumor Microenvironment Control

The following diagram illustrates how piperidine sulfonamide derivatives dual-target the hypoxic tumor microenvironment by inhibiting CA IX (pH regulation) and MMPs (Matrix degradation).



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Figure 1: Dual mechanism of action in the hypoxic tumor microenvironment. The scaffold inhibits pH regulation (CA IX) and matrix degradation (MMPs), halting metastasis.

Experimental Protocols

Chemical Synthesis: General Sulfonylation Protocol

This protocol describes the coupling of a piperidine derivative with a sulfonyl chloride, the foundational step for creating this library.

Reagents:

- 4-substituted piperidine (1.0 eq)[3]
- Aryl sulfonyl chloride (1.1 eq)
- Triethylamine () or Diisopropylethylamine (DIPEA) (2.0 eq)
- Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

- Preparation: Dissolve the 4-substituted piperidine (e.g., ethyl isonipecotate) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to using an ice bath.
- Base Addition: Add dropwise to the stirred solution. Allow to stir for 10 minutes to ensure deprotonation of the secondary amine.
- Coupling: Dissolve the aryl sulfonyl chloride in a minimal amount of DCM and add it dropwise to the reaction mixture over 20 minutes.
- Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor progress via Thin Layer Chromatography (TLC) (Mobile phase: Hexane/EtOAc 7:3).
- Work-up: Quench the reaction with water. Wash the organic layer sequentially with 1N HCl (to remove unreacted amine), saturated , and brine.
- Purification: Dry the organic layer over anhydrous , filter, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography or recrystallization from ethanol.

Biological Assay: Carbonic Anhydrase Inhibition (Stopped-Flow)

To validate the activity of the synthesized derivatives, a stopped-flow

hydrase assay is the gold standard.

Principle: Measures the time required for the pH of the reaction mixture to drop from 7.5 to 6.5 during the hydration of

, monitored by a phenol red indicator.

Protocol:

- **Buffer Prep:** Prepare a HEPES buffer (20 mM, pH 7.5) containing 20 mM to maintain ionic strength.
- **Enzyme Solution:** Dilute recombinant hCA isozymes (I, II, IX, XII) in the buffer.
- **Inhibitor Incubation:** Incubate the enzyme with the test compound (dissolved in DMSO, final conc. <1%) for 15 minutes at room temperature.
- **Substrate Injection:** Saturated solution (in water) is rapidly mixed with the enzyme-inhibitor solution in a stopped-flow spectrophotometer.
- **Measurement:** Monitor the absorbance of Phenol Red at 557 nm.
- **Calculation:** Determine the catalyzed rate () and uncatalyzed rate (). Calculate using a non-linear regression (Cheng-Prusoff equation) to determine .

Quantitative Data Summary

The following table summarizes the inhibitory potency (

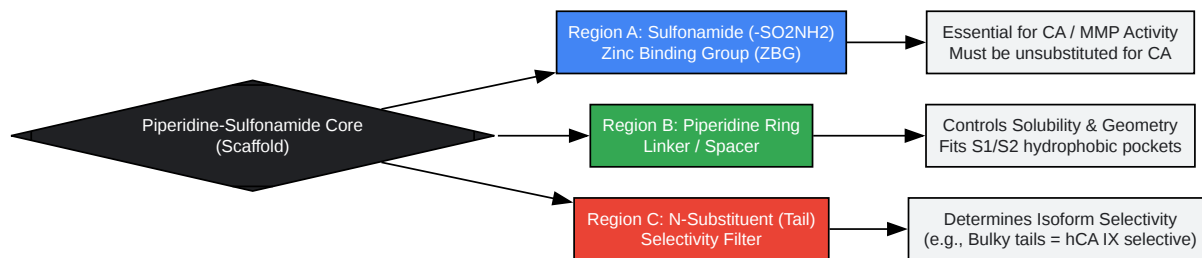
) of key piperidine sulfonamide derivatives against relevant hCA isoforms, highlighting the selectivity achievable through structural modification.

Compound ID	R-Group (Tail)	hCA I (nM)	hCA II (nM)	hCA IX (nM)	hCA XII (nM)	Selectivity Profile
Acetazolamide	Standard	250	12	25	5.7	Pan-inhibitor
SLC-0111	Ureido-tail	>10,000	>10,000	4.5	4.5	Tumor Selective
Comp-6	4-methoxy-phenyl	7.9	0.9	0.9	0.8	Potent / Non-selective
Comp-11	Benzyl-piperazine	345	2.1	1.8	0.9	hCA II/IX/XII Selective
SC-276	Hydroxamate	N/A	N/A	N/A	N/A	MMP-2/9 Selective (nM)

Note: Data aggregated from representative SAR studies [1][4].

Structure-Activity Relationship (SAR) Map

The optimization of this scaffold relies on three distinct regions. The diagram below maps these regions to their biological impact.



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Figure 2: SAR analysis of the piperidine sulfonamide scaffold. Region C is the primary site for chemical modification to achieve target selectivity.

Future Perspectives

The next generation of piperidine sulfonamides is moving beyond simple enzyme inhibition.

- **Dual-Tail Approach:** Attaching "tails" to both the sulfonamide nitrogen and the piperidine ring to span larger active sites (e.g., in dimeric enzymes).
- **PROTACs:** Utilizing the piperidine sulfonamide as the "warhead" ligand to recruit E3 ligases for the targeted degradation of CA IX or MMPs, rather than just inhibition.
- **Antimicrobial Resistance:** Exploiting the scaffold to target Dihydropteroate Synthase (DHPS) in resistant bacterial strains, leveraging the structural similarity to PABA.

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